5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate
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Overview
Description
5,6,7,8-Tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate is a heterocyclic compound that features an oxazolo ring fused with an azepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyloxadiazole with ethylenediamine . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or chloroform (CHCl3) and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound .
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in molecular biology studies, particularly in the study of protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol: Similar structure but with a hydroxyl group.
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride: A hydrochloride salt form with different solubility and stability properties.
Uniqueness
5,6,7,8-Tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61626-04-8 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate |
InChI |
InChI=1S/C7H10N2O2.H2O/c10-7-5-1-3-8-4-2-6(5)11-9-7;/h8H,1-4H2,(H,9,10);1H2 |
InChI Key |
OEMIWJXAJHDESF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C(=O)NO2.O |
Origin of Product |
United States |
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